
Fluticasone propiponate
准备方法
合成路线及反应条件
丙酸氟替卡松是通过一个多步化学过程从氟替卡松合成而来 . 反应条件通常涉及使用有机溶剂和催化剂来促进酯化过程 .
工业生产方法
丙酸氟替卡松的工业生产遵循类似的合成路线,但规模更大。 该过程针对高产率和高纯度进行优化,通常涉及先进的纯化技术,如色谱法和结晶法 . 然后将该化合物制成各种剂型,包括鼻喷剂和吸入器 .
化学反应分析
反应类型
丙酸氟替卡松经历几种类型的化学反应,包括:
还原: 还原反应可以影响分子内的双键和酮基.
取代: 取代反应,特别是亲核取代,可以改变酯基.
常用试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及亲核试剂如氢氧根离子 . 这些反应通常在受控的温度和压力下进行,以确保特异性和产率 .
主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而还原可以从酮产生醇 .
科学研究应用
Respiratory Applications
Asthma Management
Fluticasone propionate is primarily indicated for the management of asthma. It is available as an inhaler and has been shown to reduce the frequency of asthma exacerbations. A randomized controlled study demonstrated that patients with severe asthma requiring oral corticosteroids benefited significantly from fluticasone propionate delivered via a new dry powder inhaler, highlighting its efficacy in maintaining asthma control .
Allergic Rhinitis
Fluticasone propionate nasal spray is effective in treating seasonal and perennial allergic rhinitis. A double-blind study involving 423 patients showed that fluticasone propionate significantly improved nasal symptoms compared to placebo, with effects observable within three days of treatment . The efficacy was attributed to its direct topical action on the nasal mucosa rather than systemic absorption .
Dermatological Applications
Atopic Dermatitis
Fluticasone propionate is also used topically for treating atopic dermatitis. A study comparing once-daily versus twice-daily applications of a 0.05% cream formulation found no significant difference in efficacy between the two regimens, with both demonstrating high success rates in symptom relief . Approximately 79-85% of patients achieved clinical success, indicating its effectiveness in managing this chronic skin condition.
Comparative Studies
Fluticasone Propionate vs. Fluticasone Furoate
Research comparing fluticasone propionate with fluticasone furoate for allergic rhinitis indicated similar efficacy profiles. In one study, both formulations significantly reduced nasal symptoms compared to placebo, with fluticasone furoate showing a faster onset of action . This highlights the competitive landscape of corticosteroids for treating allergic conditions.
Safety Profile
While fluticasone propionate is generally well-tolerated, some adverse effects have been documented, particularly with high doses or prolonged use. A systematic review assessed adrenal suppression risks associated with inhaled fluticasone propionate, revealing that higher doses correlate with increased odds of abnormal adrenal function . Monitoring is advised for patients on long-term therapy.
Data Summary Table
作用机制
相似化合物的比较
类似化合物
糠酸氟替卡松: 氟替卡松的另一种衍生物,具有类似的抗炎特性.
布地奈德: 一种化学结构不同但治疗用途相似的糖皮质激素.
丙酸倍氯米松: 另一种合成糖皮质激素,用于类似的临床环境.
独特性
丙酸氟替卡松以其对糖皮质激素受体的高亲和力和强大的抗炎作用而独树一帜 . 其特殊的化学结构使其能够有效地结合和调节基因表达,使其成为治疗炎症性疾病的首选药物 .
生物活性
Fluticasone propionate (FP) is a potent synthetic glucocorticoid widely used in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.
Chemical Profile
- Chemical Name : (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid fluoromethyl ester
- Molecular Weight : 500.6 g/mol
- Purity : ≥98%
Fluticasone propionate primarily acts as a glucocorticoid receptor agonist . It exhibits high affinity for the glucocorticoid receptor with a dissociation constant of 0.5 nM and effectively stimulates glucocorticoid receptor-mediated transactivation of gene expression. Its biological activity includes:
- Eosinophil Apoptosis : FP enhances apoptosis in human eosinophils with an effective concentration of 3.7 nM in vitro .
- Inhibition of Inflammatory Mediators : It inhibits the accumulation of mast cells in the nasal mucosa following topical administration and reduces lung eosinophilia in experimental models .
Pharmacokinetics
The pharmacokinetic profile of fluticasone propionate is characterized by its low systemic bioavailability due to extensive first-pass metabolism:
Parameter | Value |
---|---|
Oral Bioavailability | <1% |
Intranasal Bioavailability | <2% |
Inhaled Bioavailability | Approximately 9% |
Volume of Distribution | 4.2 L/kg (IV), 577 L (steady state) |
Half-life | 7.8 hours (IV), 10.8 hours (inhaled) |
Protein Binding | 99% in serum |
Fluticasone propionate is primarily metabolized by cytochrome P450 3A4 and eliminated mainly through feces .
Case Studies
-
Efficacy in Asthma Management :
- In a clinical trial involving patients with severe asthma, fluticasone propionate was administered alongside other medications. The results indicated a significant improvement in forced expiratory volume (FEV1) over a 52-week period without serious adverse effects related to eosinophilia .
- A subgroup analysis showed that patients with baseline blood eosinophil counts below 1500 cells/µL experienced no significant clinical symptoms despite an increase in eosinophil levels during treatment .
- Comparison of Delivery Methods :
Adverse Effects
While fluticasone propionate is generally well-tolerated, potential adverse effects include:
- Localized irritation
- Oral thrush
- Systemic effects at high doses, including adrenal suppression
Monitoring for eosinophilia is recommended, especially in long-term therapy settings .
属性
IUPAC Name |
[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16?,18+,19+,22+,23+,24+,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTYOKRWGGJOA-ZHLGSTKJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。